4-(5-Carboxy-2-fluorophenyl)-2-nitrophenol
Description
4-(5-Carboxy-2-fluorophenyl)-2-nitrophenol is a chemical compound with the molecular formula C14H8FNO6 It is characterized by the presence of a carboxyl group, a fluorine atom, and a nitro group attached to a phenyl ring
Properties
IUPAC Name |
4-fluoro-3-(4-hydroxy-3-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-10-3-1-8(13(17)18)5-9(10)7-2-4-12(16)11(6-7)15(19)20/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKZJSXPUDNNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686297 | |
| Record name | 6-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-72-5 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-fluoro-4′-hydroxy-3′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261957-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Carboxy-2-fluorophenyl)-2-nitrophenol typically involves multi-step organic reactions. One common method includes the nitration of 4-(5-carboxy-2-fluorophenyl)phenol, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-(5-Carboxy-2-fluorophenyl)-2-nitrophenol may involve large-scale nitration reactions using automated equipment to maintain consistent reaction conditions. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(5-Carboxy-2-fluorophenyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-(5-carboxy-2-fluorophenyl)-2-aminophenol.
Substitution: The compound can participate in substitution reactions where the fluorine atom or the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or quinones, while reduction typically produces amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(5-Carboxy-2-fluorophenyl)-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique functional groups.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(5-Carboxy-2-fluorophenyl)-2-nitrophenol involves its interaction with molecular targets through its functional groups. The carboxyl and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid
- 4-(5-Carboxy-2-fluorophenyl)benzoic acid
- 3-(5-Carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one
Uniqueness
4-(5-Carboxy-2-fluorophenyl)-2-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
